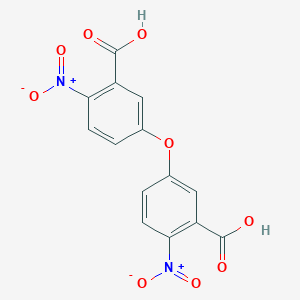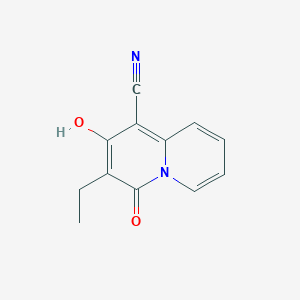![molecular formula C21H18N2O3 B14488744 4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one CAS No. 65412-21-7](/img/structure/B14488744.png)
4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl group, an ethylphenyl hydrazinylidene moiety, and a hydroxycyclohexa-dienone core, making it a subject of interest in synthetic organic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the benzoyl and ethylphenyl hydrazinylidene intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final compound. Common reagents used in these reactions include propionic anhydride and various catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of substituted benzoyl and ethylphenyl derivatives.
Applications De Recherche Scientifique
4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced toxicity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids: These compounds share a similar hydrazinylidene structure and exhibit comparable biological activities.
3-Imino (hydrazinylidene)furan-2 (3 H )-ones: Known for their high reactivity and potential for structural modification.
Uniqueness
4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65412-21-7 |
|---|---|
Formule moléculaire |
C21H18N2O3 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
[5-[(4-ethylphenyl)diazenyl]-2,4-dihydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O3/c1-2-14-8-10-16(11-9-14)22-23-18-12-17(19(24)13-20(18)25)21(26)15-6-4-3-5-7-15/h3-13,24-25H,2H2,1H3 |
Clé InChI |
PUOQNUJNNZTRBV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)C(=O)C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


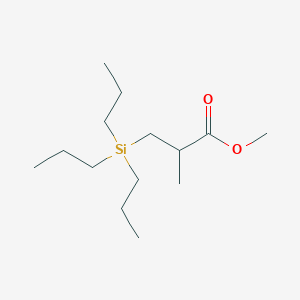
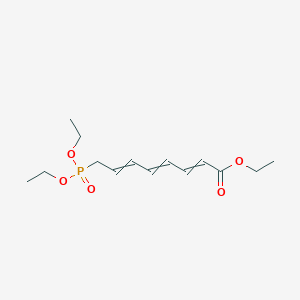
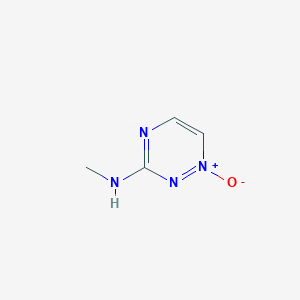


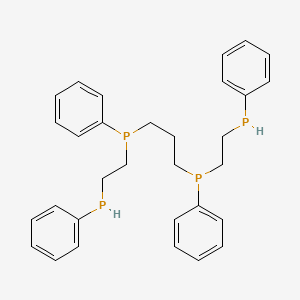
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
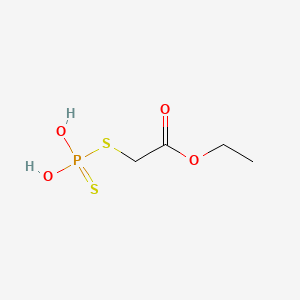
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)

![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
